molecular formula C13H15NO B8629281 6-tert-butyl-2H-isoquinolin-1-one

6-tert-butyl-2H-isoquinolin-1-one

Cat. No. B8629281
M. Wt: 201.26 g/mol
InChI Key: AFJQEPASWVJQSX-UHFFFAOYSA-N
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Patent
US08299077B2

Procedure details

6-tert-Butyl-3,4-dihydro-2H-isoquinolin-1-one (1.709 g, 8.4 mmol) and 2,3-5,6-dicyano-p-benzoquinone (DDQ) (3.85 g, 2 eq) were taken up in dioxane (130 mL) and the resulting mixture was heated to 100° C. for four days. After allowing to cool to room temperature, most of the dioxane was removed under reduced pressure at 55° C. Ethyl acetate (300 mL) and 2N NaOH (100 mL) were added to the residue and the mixture was partitioned and the layers were sepearated. Subsequently washed again with 2N NaOH (3×100 mL), water (1×125 mL) and finally with brine (1×125 mL). The ethyl acetate layer was dried over magnesium sulfate, filtered and concentrated to give the crude product (1.783 G). Purification on silica gel eluting with 30% ethyl acetate in hexanes afforded the title compound (779 mg) as a light tan powder. MS (ESI) 202.0 (M+H)+.
Quantity
1.709 g
Type
reactant
Reaction Step One
[Compound]
Name
2,3-5,6-dicyano-p-benzoquinone
Quantity
3.85 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[C:11](=[O:15])[NH:10][CH2:9][CH2:8]2)([CH3:4])([CH3:3])[CH3:2]>O1CCOCC1>[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[C:11](=[O:15])[NH:10][CH:9]=[CH:8]2)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1.709 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C2CCNC(C2=CC1)=O
Step Two
Name
2,3-5,6-dicyano-p-benzoquinone
Quantity
3.85 g
Type
reactant
Smiles
Step Three
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure at 55° C
ADDITION
Type
ADDITION
Details
Ethyl acetate (300 mL) and 2N NaOH (100 mL) were added to the residue
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned
WASH
Type
WASH
Details
Subsequently washed again with 2N NaOH (3×100 mL), water (1×125 mL) and finally with brine (1×125 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product (1.783 G)
CUSTOM
Type
CUSTOM
Details
Purification on silica gel eluting with 30% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C=CNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 779 mg
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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